molecular formula C27H30N4O4 B2710288 ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956754-97-5

ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2710288
CAS No.: 956754-97-5
M. Wt: 474.561
InChI Key: OPWWLAPXVGGVIG-UHFFFAOYSA-N
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Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . The dihydropyrimidine ring in the structure adopts a screw-boat conformation .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The dihydropyrimidine ring in the structure adopts a screw-boat conformation . Further analysis would require more specific information or computational chemistry tools.

Scientific Research Applications

Synthesis of Novel Compounds

Antimicrobial Activity

Compounds synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi. Such derivatives include pyrido[1,2-f]pyrimidine and pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine among others, indicating their significant potential in developing new antimicrobial agents (Farag et al., 2008).

Corrosion Inhibition

Research into pyranpyrazole derivatives, related to the chemical structure of interest, has uncovered their efficacy as corrosion inhibitors for mild steel in industrial applications. These inhibitors not only provide high efficiency but also offer insights into the molecular interactions responsible for their protective capabilities, opening avenues for the development of new materials for corrosion protection (Dohare et al., 2017).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives synthesized from related compounds have been evaluated for their anticancer and anti-inflammatory activities. These studies are crucial for understanding the structure-activity relationships and furthering the development of therapeutic agents in these domains (Rahmouni et al., 2016).

Biological Importance and Heterocyclic Chemistry

Heterocyclic Systems

The transformation of related compounds into various heterocyclic systems highlights the chemical versatility and potential for discovering novel biological activities. Such studies are foundational for pharmaceutical research, providing a pathway for the synthesis of new drugs with improved efficacy and safety profiles (Youssef et al., 2013).

Antibacterial Activity

Derivatives synthesized from related chemical structures have exhibited potent antibacterial activity, underscoring the importance of these compounds in addressing antibiotic resistance. The exploration of new chemical entities is vital for developing next-generation antibiotics to combat emerging pathogens (Kumar et al., 2017).

Properties

IUPAC Name

ethyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-6-34-26(32)23-18(5)28-27(33)29-25(23)21-15-31(20-10-8-7-9-11-20)30-24(21)19-12-13-22(17(4)14-19)35-16(2)3/h7-16,25H,6H2,1-5H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWWLAPXVGGVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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